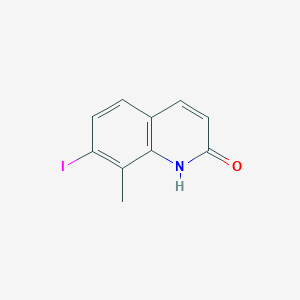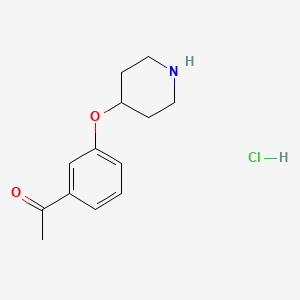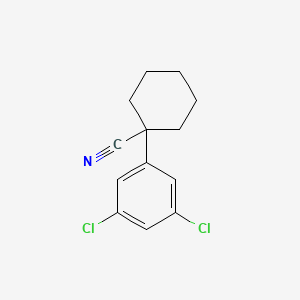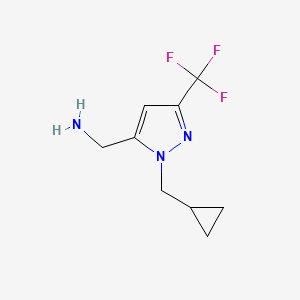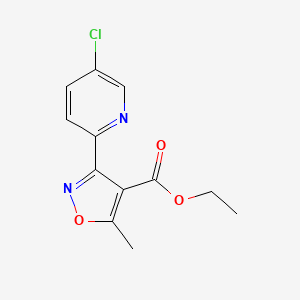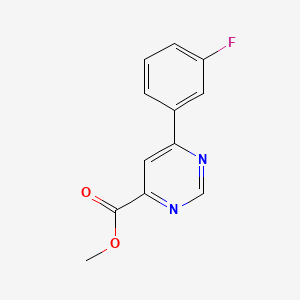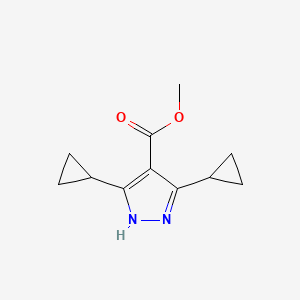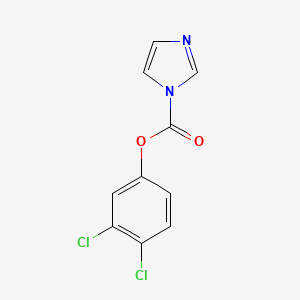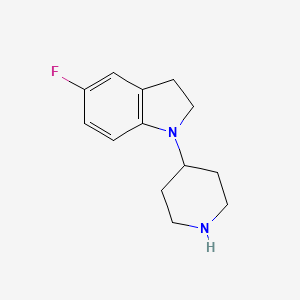
5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole
Overview
Description
“5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole” is a complex organic compound. It contains a fluorine atom, which is often used in medicinal chemistry due to its ability to modulate chemical behavior and bioactivity . The piperidine ring is a common feature in many pharmaceuticals, and indole is a heterocyclic compound that is a core part of many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole” would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The fluorine atom would likely have a significant impact on the molecule’s properties due to its high electronegativity .Chemical Reactions Analysis
The chemical reactions involving “5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole” would likely be influenced by the presence of the fluorine atom, the piperidine ring, and the indole group. Fluorine is highly reactive and can participate in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole” would be influenced by its molecular structure. Fluorine’s high electronegativity could influence the compound’s reactivity and stability .Scientific Research Applications
Synthesis and Pharmacological Applications
Selective Adrenoceptor Antagonists : A study introduced a new class of 5-heteroaryl-substituted 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles as highly selective and potentially central nervous system (CNS)-active alpha 1-adrenoceptor antagonists, derived from the antipsychotic sertindole. These compounds showed high selectivity and affinity for alpha 1 adrenoceptors, suggesting a new pharmacophore for alpha 1-adrenoceptor antagonists based on a dopamine D2 antagonist model (T. Balle et al., 2003).
Serotonin Receptor Antagonists : Research into 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles led to the development of highly selective and bioavailable serotonin 5-HT(2A) receptor antagonists. This work aimed to improve oral bioavailability and reduce affinity for off-target sites, resulting in compounds with significant potential as therapeutic agents (M. Rowley et al., 2001).
Anti-inflammatory and Antimicrobial Activities : Novel derivatives of 6-fluoro-3-[3-(4-fluorophenyl)-1-isopropyl indol-2-yl) allyl] piperidine-4-benzisoxazole were synthesized, showing promising anti-inflammatory and antimicrobial activities. This highlights the compound's utility in developing new therapeutic agents with dual functionality (S. Rathod et al., 2008).
Antituberculosis Activity : A study on 5-fluoro-1H-indole-2,3-dione derivatives demonstrated significant in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. This research suggests the potential of these compounds in developing new treatments for tuberculosis (N. Karalı et al., 2007).
Chemical Synthesis and Material Science Applications
- Corrosion Inhibition : Quantum chemical calculations and molecular dynamics simulations on piperidine derivatives, including those related to the 5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole structure, revealed their potential as corrosion inhibitors for iron. This research demonstrates the applicability of such compounds in material science, particularly in corrosion protection (S. Kaya et al., 2016).
Safety And Hazards
Future Directions
The future directions for research on “5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole” could include further exploration of its synthesis, properties, and potential applications. Given the importance of fluorinated compounds, piperidine derivatives, and indole-containing compounds in medicinal chemistry, this compound could have potential uses in drug development .
properties
IUPAC Name |
5-fluoro-1-piperidin-4-yl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2/c14-11-1-2-13-10(9-11)5-8-16(13)12-3-6-15-7-4-12/h1-2,9,12,15H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTCTTHDGPNVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole | |
CAS RN |
1334123-16-8 | |
| Record name | 5-fluoro-1-(piperidin-4-yl)-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

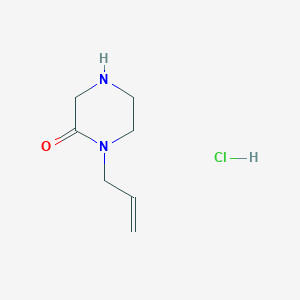
![{2-[2-(4-Amino-2-methoxyphenoxy)-ethoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1469393.png)
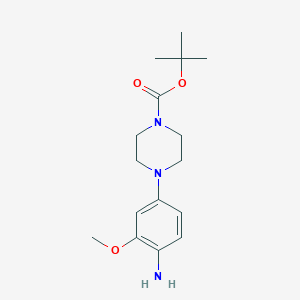
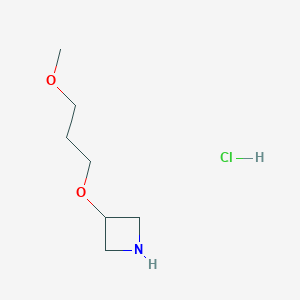
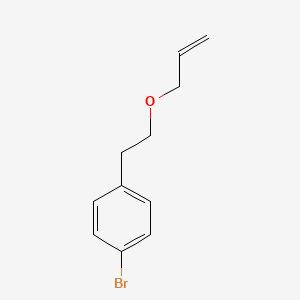
![8-(4-Bromophenoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1469400.png)
